molecular formula C14H12O3 B8371748 4-Hydroxy-3-methoxy-5-phenylbenzaldehyde

4-Hydroxy-3-methoxy-5-phenylbenzaldehyde

Cat. No. B8371748
M. Wt: 228.24 g/mol
InChI Key: RBSOBNMKXLLELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-methoxy-5-phenylbenzaldehyde is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-3-methoxy-5-phenylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-methoxy-5-phenylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Hydroxy-3-methoxy-5-phenylbenzaldehyde

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

4-hydroxy-3-methoxy-5-phenylbenzaldehyde

InChI

InChI=1S/C14H12O3/c1-17-13-8-10(9-15)7-12(14(13)16)11-5-3-2-4-6-11/h2-9,16H,1H3

InChI Key

RBSOBNMKXLLELA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C2=CC=CC=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under N2, tetrakis-triphenylphosphinepalladium(0) was added to a mixture of the above dioxolane (10 g, 31 mmoles), benzeneboronic acid (4.5 g, 37 mmoles), toluene (67 mL), 2 M aqueous sodium carbonate (33 mL) and methanol (20 mL). The resulting mixture was heated at reflux under N2 for 16 hours. After cooling the mixture was diluted with water (150 mL) and washed with heptane (400 mL). The aqueous phase was made acidic with 3N hydrochloric acid and extracted with ethyl acetate (3×300 mL). The combined organic extracts were dried over MgSO4 and evaporated in vacuo. The residue was purified by column chromatography over silica gel (800 mL) eluting with a mixture of ethyl acetate and heptane (1:2) to afford 5.49 g (77%) of 4-hydroxy-3-methoxy-5-phenylbenzaldehyde. M.p. 107-108° C. 1,2-Dibromoethane (41 mL, 0.48 moles) was added to a mixture of the above 4-hydroxy-3-methoxy-5-phenylbenzaldehyde (5.49 g, 24 mmoles) and potassium carbonate (17 g, 123 mmoles) in DMF (80 ml) and the resulting mixture was stirred vigorously at room temperature for 16 hours. The mixture was poured into water (1 L) and extracted with ethyl acetate (3×300 mL). The combined organic phases were washed with saturated sodium chloride (200 mL), dried over MgSO4 and evaporated in vacuo to afford 8.1 g (100%) of 4-(2-bromoethoxy)-3-methoxy-5-phenylbenzaldehyde as an oil.
[Compound]
Name
tetrakis-triphenylphosphinepalladium(0)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

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